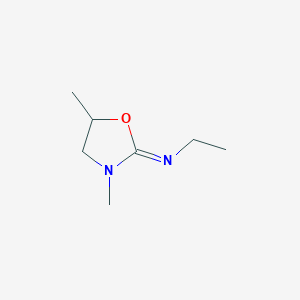
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an ethyl group and two methyl groups attached to the oxazolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine can be achieved through various synthetic routes. One common method involves the reaction of ethylamine with 3,5-dimethyl-2-oxazolidinone under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and controlled reaction environments ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes by altering protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,4E)-2,4-Dienamides: These compounds share structural similarities with (2Z)-N-Ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine and exhibit similar reactivity.
N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene] Compounds: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and have comparable chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
80099-33-8 |
|---|---|
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
N-ethyl-3,5-dimethyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C7H14N2O/c1-4-8-7-9(3)5-6(2)10-7/h6H,4-5H2,1-3H3 |
Clé InChI |
BZZSBYVOFRMLOR-UHFFFAOYSA-N |
SMILES canonique |
CCN=C1N(CC(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)

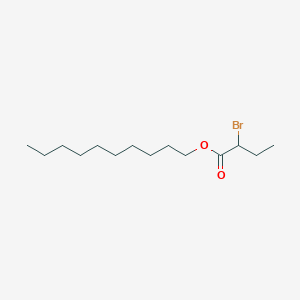
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
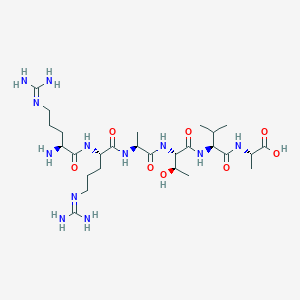
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
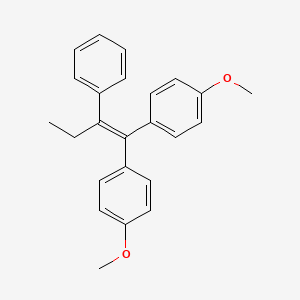

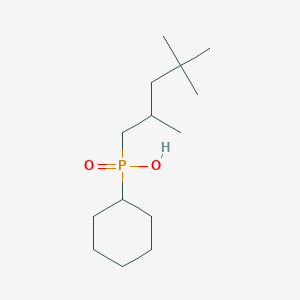
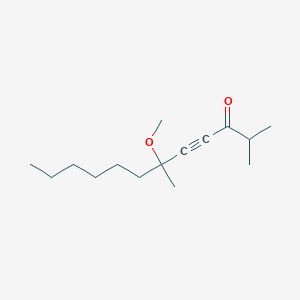
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)

![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

